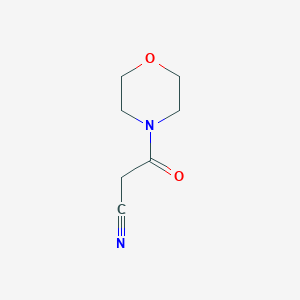

4-(Cyanoacetyl)morpholine

Vue d'ensemble

Description

4-(Cyanoacetyl)morpholine is an organic compound with the molecular formula C7H10N2O2 . It is a cream to pale brown powder .

Synthesis Analysis

Morpholines, including 4-(Cyanoacetyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of 4-(Cyanoacetyl)morpholine is represented by the IUPAC name 3-(morpholin-4-yl)-3-oxopropanenitrile . The InChI Key is AUZPMUJGZZSMCP-UHFFFAOYSA-N .Chemical Reactions Analysis

Cyanoacetamides, a class of compounds that includes 4-(Cyanoacetyl)morpholine, are important precursors for heterocyclic synthesis. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

4-(Cyanoacetyl)morpholine is a solid crystalline substance with an off-white appearance . It has a density of 1.2±0.1 g/cm3, a melting point range of 84.0-91.0°C, and a molar refractivity of 37.4±0.3 cm3 .Applications De Recherche Scientifique

Proteomics Research

3-Morpholino-3-oxopropanenitrile: is utilized in proteomics research for the modification of proteins and peptides. This compound can react with amino groups in proteins, leading to the formation of stable amide bonds. This is particularly useful in labeling or immobilizing proteins for analytical purposes .

Molecular Modeling and Simulation

In computational chemistry, 4-cyanoacetylmorpholine is used in molecular modeling programs such as Amber and GROMACS. It serves as a component in simulations that explore the structure and dynamics of biological molecules .

Synthetic Organic Chemistry

As a versatile building block, N-Cyanoacetylmorpholine is employed in the synthesis of various organic compounds. Its cyano and morpholine groups make it a valuable precursor for the construction of complex molecules, including heterocycles .

Drug Discovery

This compound finds applications in drug discovery as an intermediate. It can be transformed into pharmacologically active molecules, contributing to the development of new medications with potential therapeutic effects .

Chemical Education

In academic settings, 4-(Cyanoacetyl)morpholine is used to demonstrate principles of organic synthesis and reactivity. It provides a practical example for teaching nucleophilic addition reactions and nitrile chemistry .

Material Science

The compound’s unique properties are explored in material science for the development of novel materials. Its ability to undergo polymerization and cross-linking reactions makes it a candidate for creating new polymeric substances .

Biochemistry Research

In biochemistry, 3-morpholino-3-oxopropanenitrile is used to study enzyme-catalyzed reactions. It acts as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme action .

Agricultural Chemistry

Lastly, this compound is investigated for its potential use in agricultural chemistry. It could serve as a precursor for the synthesis of agrochemicals, aiding in the development of new pesticides or growth regulators .

Safety and Hazards

Orientations Futures

The synthesis of morpholines, including 4-(Cyanoacetyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Future research may focus on developing more efficient synthesis methods and exploring the potential biological activities of these compounds .

Propriétés

IUPAC Name |

3-morpholin-4-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZPMUJGZZSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864550 | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanoacetyl)morpholine | |

CAS RN |

15029-32-0 | |

| Record name | 4-(Cyanoacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetmorpholide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyanoacetyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)